molecular formula C16H12Cl2FNO3 B6574152 {[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794834-13-1

{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate

Cat. No.: B6574152
CAS No.: 1794834-13-1
M. Wt: 356.2 g/mol
InChI Key: YMEMSWDRYFVMMZ-UHFFFAOYSA-N
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Description

{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the 3,4-dichlorobenzoate moiety. This can be achieved through the esterification of 3,4-dichlorobenzoic acid with an appropriate alcohol. The next step involves the introduction of the {[(2-fluorophenyl)methyl]carbamoyl} group, which can be accomplished through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine sites, where nucleophiles like amines, thiols, or alkoxides replace the halogen atoms.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-chlorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate
  • {[(2-bromophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate
  • {[(2-methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate

Uniqueness

{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, potentially leading to improved efficacy in various applications.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO3/c17-12-6-5-10(7-13(12)18)16(22)23-9-15(21)20-8-11-3-1-2-4-14(11)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMSWDRYFVMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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